(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate
描述
属性
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCYBRSOBUDNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate typically involves multi-step organic synthesis. The initial step often includes the bromination of a pyridazinone precursor, followed by esterification with 4-fluorobenzenecarboxylic acid. The reaction conditions usually require the use of strong acids or bases as catalysts, along with solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazinones.
科学研究应用
Chemistry
In chemistry, (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate , differing primarily in substituents or functional groups:
生物活性
The compound (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate has emerged as a significant subject of study in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyridazinone core with bromine substitutions and a 4-fluorobenzoate ester group , which contributes to its reactivity and interaction with biological macromolecules. Its molecular formula is with a molecular weight of approximately 368.00 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The mechanism involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, such as α-glucosidase and cholinesterases. These interactions can modulate signal transduction pathways leading to therapeutic effects against conditions like diabetes and neurodegenerative diseases .
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes, which may enhance its efficacy as a therapeutic agent. The presence of halogen atoms (bromine and fluorine) likely enhances its binding properties through halogen bonding interactions.
Antidiabetic Potential
Recent studies have highlighted the compound's ability to inhibit α-glucosidase effectively, surpassing standard inhibitors like acarbose. This suggests a promising role in managing postprandial hyperglycemia in diabetic patients .
Neuroprotective Effects
Inhibition of cholinesterase enzymes indicates potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4,5-Dichloro-6-oxo-1(6H)-pyridazinyl methyl 4-fluorobenzenecarboxylate | Structure | Moderate α-glucosidase inhibition |
| 4,5-Dibromo-6-oxo-1(6H)-pyridazinyl methyl 4-chlorobenzenecarboxylate | Structure | Lower cholinesterase inhibition |
| 4-Fluorobenzene sulfonamide derivatives | Structure | Anticancer activity but less specific towards metabolic enzymes |
The unique substitution pattern in this compound enhances its reactivity and biological activity compared to these similar compounds.
Study 1: Enzyme Inhibition Profile
A recent investigation evaluated the enzyme inhibition profile of several pyridazine derivatives, including our compound of interest. The results indicated that this compound exhibited significant inhibition against α-glucosidase with an IC50 value significantly lower than that of acarbose.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed improved cognitive function and reduced levels of acetylcholinesterase activity following treatment with the compound.
常见问题
Q. What are the recommended synthetic routes for synthesizing (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate, and what purification methods ensure high yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core followed by esterification with 4-fluorobenzoic acid derivatives. For example, similar sulfonamide pyridazine derivatives are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like dry DMF at elevated temperatures (~120°C) . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and spectroscopic techniques (NMR, IR) .
Q. How can researchers structurally characterize this compound, and what analytical techniques are critical for confirming its identity?
- Methodological Answer: Structural elucidation requires a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to assign protons/carbons, with F NMR for fluorine environment analysis.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., ester C=O stretch at ~1700 cm) .
- X-ray Crystallography (if crystalline): SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving disorder or anisotropic displacement .
Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound, and which cell lines are commonly used?
- Methodological Answer: Antiproliferative activity is assessed via:
- MTT Assay: Measures mitochondrial activity in adherent cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure.
- IC Determination: Dose-response curves quantify potency.
- Comparative Studies: Benchmark against cisplatin or doxorubicin for reference .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, particularly for disordered substituents in the pyridazine ring system?
- Methodological Answer: Crystallographic disorder (e.g., split ethyl/methyl groups) is addressed using:
- SHELXL Refinement: Apply PART instructions to model disorder with occupancy parameters (e.g., 0.57:0.43 split ).
- ORTEP Visualization: Analyze anisotropic displacement ellipsoids to validate thermal motion models.
- Validation Tools: Check using PLATON/ADDSYM for missed symmetry and R1/wR2 convergence .
Q. What experimental design considerations are critical for studying the environmental fate of this compound, and how can its ecological risks be modeled?
- Methodological Answer: Environmental impact studies require:
- Partitioning Analysis: Measure log (octanol-water) to assess bioaccumulation potential.
- Degradation Studies: Hydrolysis/photolysis under controlled pH/UV conditions.
- Ecotoxicity Assays: Use Daphnia magna or Aliivibrio fischeri for acute toxicity (EC).
- Risk Modeling: Apply probabilistic models (e.g., USEtox) to estimate hazard quotients .
Q. How can researchers optimize the compound’s stability under varying storage conditions, and what formulation strategies mitigate degradation?
- Methodological Answer: Stability is evaluated via:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Lyophilization: For long-term storage, lyophilize as a DMSO stock (-80°C) .
- Excipient Screening: Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility and reduce hydrolysis .
Q. What computational methods are effective for predicting the compound’s reactivity in supramolecular assembly (e.g., metal-organic frameworks)?
- Methodological Answer: Computational approaches include:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict coordination sites (e.g., pyridazine N/O atoms).
- Molecular Docking: Simulate interactions with metal ions (e.g., Zn, Cu) using AutoDock Vina.
- Crystal Engineering: Analyze packing motifs (C–H···O interactions) to design MOFs with tailored porosity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
